5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Vue d'ensemble

Description

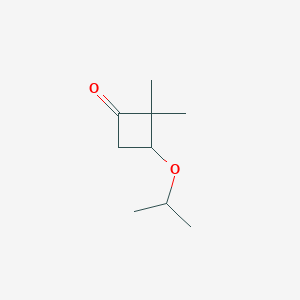

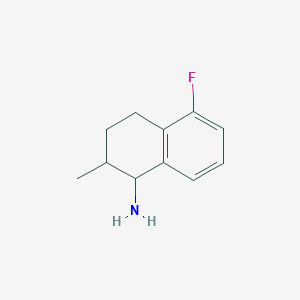

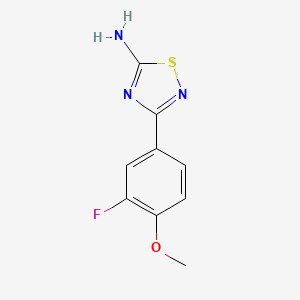

“5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound . It is also known as “5-FLUORO-2-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE” with a CAS Number of 1368766-25-9 . The compound has a molecular weight of 178.21 .

Synthesis Analysis

The synthesis of fluorinated compounds, including “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine”, has attracted attention from biologists and chemists . Enzymatic methods are essential for the synthesis of these compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method .

Molecular Structure Analysis

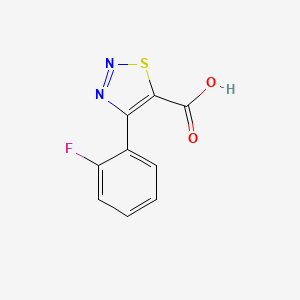

The molecular formula of “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” is C11H14FN . The InChI Code is 1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 .

Applications De Recherche Scientifique

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have significantly enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), for treating cancer. 5-FU, extensively utilized in chemotherapy, benefits from methods incorporating radioactive and stable isotopes to study its metabolism and biodistribution. Recent insights reveal new roles for RNA modifying enzymes inhibited by 5-FU, expanding understanding beyond thymidylate synthase (TS) inhibition. Additionally, polymeric fluorinated pyrimidines offer potential for more precise cancer treatment in personalized medicine (Gmeiner, 2020).

PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents present innovative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal, addressing the challenge of their persistent and mobile nature in drinking water. This advancement points to the strategic design of next-generation sorbents for environmental management (Ateia et al., 2019).

Enhancements in Oral Fluoropyrimidine Treatments

Oral fluoropyrimidine-based therapies, like S-1, offer significant benefits in the treatment of gastrointestinal cancers. S-1, a combination drug including tegafur (a prodrug of 5-FU), gimeracil, and oteracil potassium, exemplifies the shift towards oral administration, reducing the need for continuous intravenous infusions. Clinical studies have underscored S-1’s efficacy and reduced toxicity compared to traditional 5-FU regimens, indicating its potential as a more convenient and effective cancer treatment option (Satoh & Sakata, 2012).

Fluorine in Agrochemicals

The incorporation of fluorine into agrochemicals has been a significant area of research, with 40 fluorine-containing agrochemicals receiving standardization names in the last decade. The methodologies for introducing fluorine into these compounds, primarily through fluorine-containing building blocks, demonstrate the critical role of fluorine in enhancing agrochemical efficacy and environmental safety. This review highlights the importance of fluorine in the development of new, efficient, and economically viable pesticide synthetic routes (Wang et al., 2021).

Orientations Futures

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Mécanisme D'action

Target of Action

Similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets (potentially serotonin and norepinephrine transporters) to inhibit reuptake and induce release .

Biochemical Pathways

If it acts similarly to 2-aminotetralin, it may affect the serotonin and norepinephrine pathways .

Result of Action

If it acts similarly to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to increased neurotransmission .

Propriétés

IUPAC Name |

5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7,11H,5-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELZVMJJCGQUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)